
2-(4-bromo-1H-indol-3-yl)acetonitrile
Overview
Description
2-(4-Bromo-1H-indol-3-yl)acetonitrile is a brominated indole derivative characterized by a nitrile-substituted methyl group at the 3-position of the indole core and a bromine atom at the 4-position. This compound serves as a critical intermediate in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals . Its crystal structure (monoclinic, space group P2₁/c) has been resolved via X-ray diffraction, revealing a planar indole ring system and intermolecular N–H···N hydrogen bonds (N1–H1A···N2i, 2.45 Å) that stabilize the lattice . The compound’s molecular formula is C₁₀H₇BrN₂, with a molar mass of 235.09 g/mol and a density of 1.715 Mg/m³ .
Preparation Methods
The synthesis of 2-(4-bromo-1H-indol-3-yl)acetonitrile typically involves the bromination of indole derivatives followed by the introduction of the nitrile group. Here are some detailed methods:
Bromination of Indole Derivatives
One common method involves the bromination of 1H-indole-3-acetonitrile using bromine or N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Synthesis from 4-Bromogramine
Another approach involves the reaction of 4-bromogramine with potassium cyanide to form the acetonitrile derivative. This reaction can be conducted in solvents like water or N,N-dimethylformamide (DMF) under heating conditions for about an hour.
Industrial Production Methods
In industrial settings, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, leading to high-purity products with minimal by-products.
The synthesis conditions and yields for this compound can vary depending on the method used. Here is a summary of typical conditions and yields:
Method | Reaction Conditions | Yield |
---|---|---|
Bromination of 1H-indole-3-acetonitrile | Room temperature, acetonitrile or dichloromethane | Not specified |
Reaction with 4-bromogramine | Heating, water or DMF, 1 hour | 89.1% |
Characterization Techniques
Post-synthesis, the compound is characterized using various analytical techniques:
- 1H-NMR Spectroscopy : Confirms the bromine substitution pattern and nitrile group presence.
- Mass Spectrometry : Verifies the molecular weight (expected m/z: 235.0 [M+H]+ for C₁₀H₈BrN₂).
- HPLC Purity Analysis : Ensures ≥95% purity for downstream applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 2-(4-substituted-1H-indol-3-yl)acetonitrile derivatives.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of 2-(4-bromo-1H-indol-3-yl)ethylamine.
Scientific Research Applications
Industrial Production
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors for precise control over reaction parameters.
Medicinal Chemistry
2-(4-bromo-1H-indol-3-yl)acetonitrile serves as a crucial building block in the synthesis of biologically active compounds. Its applications include:
- Anticancer Agents : Studies indicate that this compound exhibits significant anticancer properties against various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 14 |
PC3 (Prostate Cancer) | 12 |
HCT-116 (Colon Cancer) | 9.71 |
These results suggest that the compound inhibits cell proliferation and induces apoptosis, making it a candidate for further development as an anticancer drug .
- Antimicrobial Activity : The compound has demonstrated notable antibacterial activity against strains such as E. faecalis and P. aeruginosa with minimum inhibitory concentration (MIC) values reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
E. faecalis | 40 |
P. aeruginosa | 50 |
S. typhi | 45 |
This antibacterial efficacy positions it as a potential alternative to existing antibiotics .
Materials Science
In materials science, this compound is investigated for its role in developing organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are enhanced by the presence of the bromine atom, making it suitable for applications in electronic devices.
Biological Studies
The compound is also utilized in biological studies to explore enzyme inhibition and receptor modulation. Its structural characteristics allow for interactions with various biological targets, influencing their activity .
Case Studies
Research has documented various case studies that showcase the effectiveness of this compound in different applications:
- Anticancer Research : A study demonstrated that derivatives of this compound inhibited tumor growth in xenograft models, indicating promising therapeutic potential against solid tumors.
- Antimicrobial Studies : Comparative analysis with standard antibiotics revealed that this compound exhibited comparable efficacy against resistant bacterial strains, suggesting its utility in overcoming antibiotic resistance.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and nitrile group play crucial roles in binding interactions and electronic effects, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole Derivatives with Varying Substituents
A. 2-(4-Methoxy-1H-indol-3-yl)acetonitrile
- Structural Differences : The bromine at position 4 is replaced by a methoxy (-OCH₃) group.
- Crystallographic studies highlight similar planar indole cores but distinct hydrogen-bonding patterns due to the polar methoxy group .
B. 2-(5-Bromo-1H-indol-3-yl)acetonitrile
- Structural Differences : Bromine is positioned at C5 instead of C3.
- Impact : The shifted bromine alters steric and electronic profiles, affecting binding interactions in medicinal chemistry applications. This isomer may exhibit different biological activity due to altered molecular recognition .
C. 2-(7-Methyl-1H-indol-3-yl)acetonitrile
- Structural Differences : A methyl group replaces bromine at C5.
- Properties: The non-halogenated substituent reduces molecular weight (209.25 g/mol) and increases hydrophobicity, influencing solubility and pharmacokinetic behavior .
Benzoimidazole and Dihydroindole Analogs
A. 2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile
- Structural Differences : The indole core is replaced by a benzoimidazole ring.
- Synthesis : Prepared via alkylation of 2-bromo-1H-benzoimidazole with chloroacetonitrile (48% yield) .
- Key Data : ¹H NMR (CDCl₃): δ 7.87 (m, 1H), 5.26 (s, 2H) .
B. 2-(1-Benzyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile (4h)
- Structural Differences : Incorporates a benzyl group at N1, a methoxy group at C5, and a ketone at C2.
- Synthesis : Achieved via zinc dust reduction of a corresponding dihydroindole precursor (83% yield) .
- Applications : Evaluated for melatonin receptor binding activity, demonstrating the role of substituents in bioactivity .
Pyrazole and Benzofuran Derivatives
A. (4-Bromo-1H-pyrazol-1-yl)acetonitrile
- Structural Differences : Replaces indole with a pyrazole ring.
- Properties : Higher polarity due to the pyrazole’s aromaticity and nitrile group. Used in medicinal chemistry for selective reactivity (CAS: 925224-08-4, purity ≥95%) .
B. 2-(4-Bromo-1-benzofuran-3-yl)acetonitrile
- Structural Differences : Benzofuran replaces indole, altering π-conjugation.
- Physicochemical Data: Molecular formula C₁₀H₆BrNO (236.06 g/mol) .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison of Key Compounds
Compound Name | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Substituents | Yield (%) |
---|---|---|---|---|---|
2-(4-Bromo-1H-indol-3-yl)acetonitrile | C₁₀H₇BrN₂ | 235.09 | Not reported | Br (C4), CN (C3) | N/A |
2-(4-Methoxy-1H-indol-3-yl)acetonitrile | C₁₁H₁₀N₂O | 186.21 | Not reported | OCH₃ (C4), CN (C3) | N/A |
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile | C₉H₇BrN₃ | 237.08 | Not reported | Br (C2), CN (N1) | 48 |
2-(1-Benzyl-5-methoxy-2-oxo-dihydroindol-3-yl)acetonitrile | C₁₈H₁₇N₂O₂ | 299.34 | Not reported | Benzyl (N1), OCH₃ (C5) | 83 |
Table 2: Spectral and Application Highlights
Biological Activity
2-(4-bromo-1H-indol-3-yl)acetonitrile, with the CAS number 89245-35-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, and presents relevant data from various studies.
Chemical Structure
The compound features an indole ring substituted with a bromine atom and a nitrile group. Its structure can be represented as follows:
Antibacterial Activity
Research indicates that compounds related to indole derivatives exhibit significant antibacterial properties. In a study comparing various indole derivatives, it was found that this compound demonstrated notable activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
E. faecalis | 40 |
P. aeruginosa | 50 |
S. typhi | 45 |
K. pneumoniae | 42 |
These values suggest that the compound's antibacterial efficacy is comparable to established antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that this compound can inhibit cell proliferation in several types of cancer, including breast and prostate cancers. The half-maximal inhibitory concentration (IC50) values for different cell lines are summarized below:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 14 |
PC3 (Prostate Cancer) | 12 |
HCT-116 (Colon Cancer) | 9.71 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of angiogenesis pathways, which are critical in tumor growth and metastasis .
Anti-inflammatory Activity
In addition to antibacterial and anticancer activities, this compound has shown promise in reducing inflammation. Studies assessing its effects on cytokine production revealed significant inhibition of pro-inflammatory markers such as IL-6 and TNF-α at concentrations around 10 µg/mL. Comparatively, the compound exhibited stronger effects than dexamethasone, a standard anti-inflammatory drug .
Case Studies
Several case studies have highlighted the therapeutic potential of indole derivatives similar to this compound:
- Study on Breast Cancer : A study demonstrated that treatment with this compound resulted in reduced tumor size in MCF-7 xenograft models, indicating its potential as an effective therapeutic agent.
- Antibacterial Efficacy : In clinical isolates of resistant bacterial strains, the compound showed significant antibacterial activity, suggesting its potential use in treating antibiotic-resistant infections.
Molecular Docking Studies
Molecular docking analyses have been conducted to understand the binding interactions between this compound and various biological targets. These studies provide insights into how the compound interacts at a molecular level, potentially leading to its observed biological activities .
Q & A
Q. Basic: What are the key steps for synthesizing 2-(4-bromo-1H-indol-3-yl)acetonitrile, and how is the product characterized?
Answer:
The synthesis typically involves bromination of a precursor indole derivative followed by acetonitrile functionalization. For example, intermediates like 2-(4-bromo-1H-indol-3-yl)ethan-1-amine can be synthesized via nucleophilic substitution or coupling reactions, with bromine introduced at the 4-position of the indole ring . Post-synthesis, characterization includes:
- 1H-NMR spectroscopy to confirm the bromine substitution pattern and nitrile group presence (e.g., singlet for acetonitrile protons at ~3.9 ppm) .
- Mass spectrometry for molecular weight verification (expected m/z: 235.0 [M+H]+ for C₁₀H₈BrN₂) .
- HPLC purity analysis to ensure ≥95% purity for downstream applications.
Q. Basic: How is X-ray crystallography applied to confirm the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:
- Crystal growth : Recrystallization from a solvent like acetonitrile/ethanol mixtures.
- Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 293 K, with R factor ≤0.088 for reliability .
- Structure refinement : SHELX programs (e.g., SHELXL) for solving and refining the structure, ensuring accurate bond lengths (e.g., C-Br ~1.90 Å) and angles .
- Validation : Cross-checking with CIF files and software like WinGX for geometry analysis .
Q. Advanced: How can researchers resolve discrepancies in crystallographic data between this compound and its analogs?
Answer:
Discrepancies (e.g., bond angles or packing motifs) may arise due to substituent effects (e.g., bromine vs. methoxy groups). Methodological approaches include:
- Comparative analysis : Overlaying structures of analogs (e.g., 2-(4-methoxy-1H-indol-3-yl)acetonitrile) to identify steric/electronic influences .
- DFT calculations : Using Gaussian or ORCA to model electronic effects and predict deviations in experimental data .
- Twinned data refinement : Applying SHELXL’s TWIN/BASF commands for crystals with twinning, common in brominated indoles .
Q. Advanced: What strategies are used to assess the bioactivity of this compound in pharmacological studies?
Answer:
- In vitro assays : Screening against kinase targets or GPCRs using fluorescence polarization (FP) or TR-FRET assays, given indole derivatives’ affinity for these proteins .
- SAR studies : Modifying the bromine position or nitrile group to evaluate potency changes. For example, replacing bromine with chlorine alters lipophilicity (logP) and binding kinetics .
- Metabolic stability tests : Incubation with liver microsomes (e.g., human S9 fraction) to measure half-life (t₁/₂) and CYP450 interactions.
Q. Basic: What are the recommended storage conditions and stability profiles for this compound?
Answer:
- Storage : -20°C in airtight, amber vials under inert gas (Ar/N₂) to prevent nitrile hydrolysis .
- Stability : Stable for ≥2 years if moisture-free (Karl Fischer titration to confirm H₂O <0.1%).
- Decomposition risks : Exposure to light or acidic conditions may degrade the indole ring; monitor via TLC (Rf shift) or HPLC .
Q. Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to identify reactive sites (e.g., bromine at C4 as an electrophilic center) .
- Transition state analysis : Simulate Suzuki-Miyaura coupling with Pd(PPh₃)₄ to predict activation energy (Ea) and regioselectivity.
- Solvent effects : COSMO-RS models to assess reaction yields in polar aprotic solvents (e.g., DMF vs. THF) .
Q. Advanced: How should researchers address contradictions in synthetic yields reported across studies?
Answer:
Yield variations (e.g., 40% vs. 70%) may stem from:
- Catalyst optimization : Screening Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos Pd G3) for coupling efficiency .
- Purification methods : Comparing column chromatography (silica gel) vs. preparative HPLC for isolating pure product.
- Reaction monitoring : In-situ IR or LC-MS to identify side products (e.g., dehalogenated byproducts) early .
Q. Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetonitrile vapors (TLV: 20 ppm) .
- Spill management : Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as halogenated waste .
Properties
IUPAC Name |
2-(4-bromo-1H-indol-3-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFUOBNYUICDPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452213 | |
Record name | (4-Bromo-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89245-35-2 | |
Record name | (4-Bromo-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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